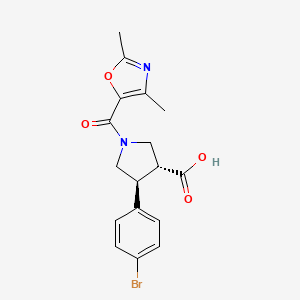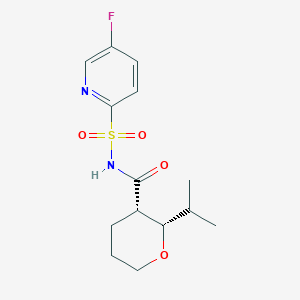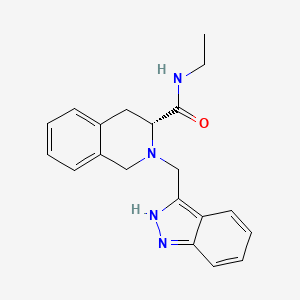![molecular formula C20H22ClN3O3 B7338509 [5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7338509.png)
[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR). This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, macular degeneration, and rheumatoid arthritis.
Wirkmechanismus
[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone targets the VEGFR, which is a receptor involved in angiogenesis and tumor growth. By inhibiting the VEGFR, this compound blocks the signaling pathway that promotes angiogenesis and tumor growth. This leads to a reduction in blood vessel growth and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of endothelial cells, which are involved in angiogenesis. In vivo studies have shown that this compound inhibits tumor growth and angiogenesis in animal models. This compound has also been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the VEGFR, making it a potent inhibitor. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on [5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetic retinopathy and psoriasis. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to understand the long-term effects of this compound on normal physiological processes, as well as its potential for drug interactions.
Synthesemethoden
The synthesis of [5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-chloro-6-aminopyridin-3-ylmethanol, which is then reacted with morpholine and phenoxyacetic acid to form the desired product. The final step involves the introduction of a chloromethyl group to the morpholine ring, resulting in the formation of this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, macular degeneration, and rheumatoid arthritis. In cancer, this compound has been shown to inhibit tumor growth and angiogenesis by targeting VEGFR. In macular degeneration, this compound has been shown to reduce abnormal blood vessel growth in the retina, which can lead to vision loss. In rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage.
Eigenschaften
IUPAC Name |
[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-18-12-15(20(25)23-8-10-26-11-9-23)13-22-19(18)24-7-6-17(14-24)27-16-4-2-1-3-5-16/h1-5,12-13,17H,6-11,14H2/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHOVABFTKRNLU-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C3=C(C=C(C=N3)C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1OC2=CC=CC=C2)C3=C(C=C(C=N3)C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7338431.png)

![2-[3-[[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]phenoxy]acetic acid](/img/structure/B7338446.png)
![2-[2-[[(1R,2S)-2-cyclobutylcyclopropyl]carbamoyl]phenyl]benzoic acid](/img/structure/B7338452.png)
![(2S,3S)-N-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338462.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-5-bromo-2-methylfuran-3-carboxamide](/img/structure/B7338463.png)
![(2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338477.png)


![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7338490.png)
![1-[(1R,3S)-3-cyanocyclopentyl]-3-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea](/img/structure/B7338497.png)
![N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide](/img/structure/B7338507.png)
![(8aS)-2-[2-(3,4-difluorophenyl)ethyl]-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine](/img/structure/B7338517.png)
![N-(2-methoxy-5-methylphenyl)-2-[(3S)-3-phenoxypyrrolidin-1-yl]acetamide](/img/structure/B7338525.png)
